molecular formula C16H20O4 B088721 Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl- CAS No. 13475-10-0

Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-

Cat. No. B088721
CAS RN: 13475-10-0
M. Wt: 276.33 g/mol
InChI Key: GDYYZGCWKQVLFM-UHFFFAOYSA-N
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Description

Chromones are a class of organic compounds that have gained significant attention in recent years due to their diverse biological activities. Among the various chromones, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.

Biochemical And Physiological Effects

Studies have shown that 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone exhibits significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone in lab experiments is its low toxicity. However, the compound is relatively unstable and can undergo degradation under certain conditions, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone. One area of interest is the development of novel synthetic methods for the compound, which may improve its stability and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone involves the condensation of 2-methylresorcinol with isopentenyl pyrophosphate in the presence of a prenyltransferase enzyme. This reaction results in the formation of 5-hydroxy-8-isopentenyl-2-methylchroman-4-one, which is subsequently methylated to yield 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone.

Scientific Research Applications

5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has been studied for its potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

13475-10-0

Product Name

Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

5-hydroxy-7-methoxy-2-methyl-8-(3-methylbutyl)chromen-4-one

InChI

InChI=1S/C16H20O4/c1-9(2)5-6-11-14(19-4)8-13(18)15-12(17)7-10(3)20-16(11)15/h7-9,18H,5-6H2,1-4H3

InChI Key

GDYYZGCWKQVLFM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CCC(C)C

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CCC(C)C

synonyms

5-Hydroxy-8-isopentyl-7-methoxy-2-methylchromone

Origin of Product

United States

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